3-[5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazol-1-yl]benzoic Acid
Overview
Description
3-[5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It contains both triazole and tetrazole rings, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a benzoic acid moiety further enhances its potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid typically involves multiple steps, starting from readily available precursors One common route involves the nitration of a suitable precursor to introduce the nitro group, followed by the formation of the triazole and tetrazole rings through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial levels. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-[5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its diverse biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid involves its interaction with various molecular targets and pathways. The triazole and tetrazole rings can bind to enzymes and receptors, modulating their activity. The nitro group can also participate in redox reactions, affecting cellular processes. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Another compound with a nitro group and a heterocyclic ring.
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
3-[5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid is unique due to the combination of triazole, tetrazole, and benzoic acid moieties in a single molecule. This unique structure provides a diverse range of chemical and biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N8O4S/c1-17-10(12-9(14-17)19(22)23)24-11-13-15-16-18(11)7-4-2-3-6(5-7)8(20)21/h2-5H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWMOSQNTVSDBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])SC2=NN=NN2C3=CC=CC(=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501328248 | |
Record name | 3-[5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24783579 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
695210-38-9 | |
Record name | 3-[5-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]tetrazol-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501328248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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